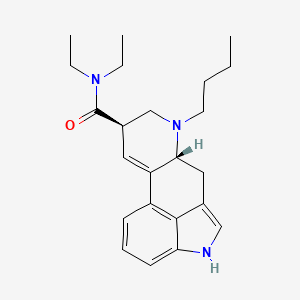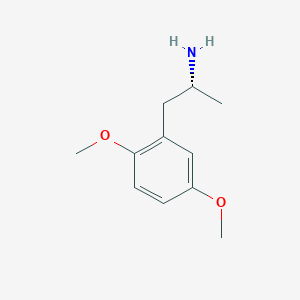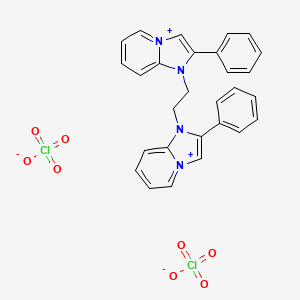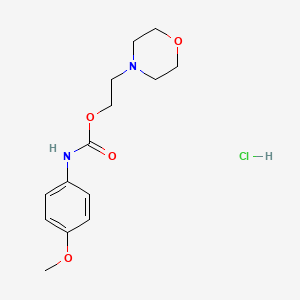
Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with a complex structure that includes a carbamate group, a methoxyphenyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 3-methoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with receptor sites, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Carbamic acid, (4-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-chlorophenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-methylphenyl)-, 2-(4-morpholinyl)ethyl ester
Comparison: Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
112922-85-7 |
|---|---|
Formule moléculaire |
C14H21ClN2O4 |
Poids moléculaire |
316.78 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-18-13-4-2-12(3-5-13)15-14(17)20-11-8-16-6-9-19-10-7-16;/h2-5H,6-11H2,1H3,(H,15,17);1H |
Clé InChI |
WJWOGZAXIJLNAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


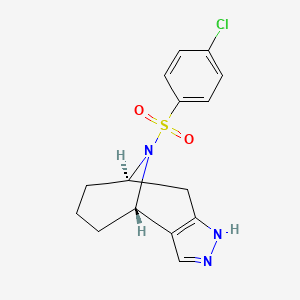
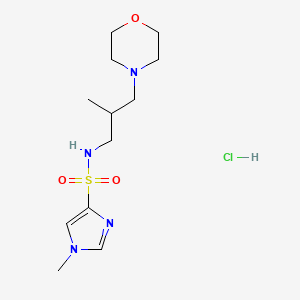

![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)







